molecular formula C8H4Cl3FO2 B6351395 3-Fluoro-4-(trichloromethyl)benzoic acid, 97% CAS No. 1422766-14-0

3-Fluoro-4-(trichloromethyl)benzoic acid, 97%

Cat. No. B6351395
CAS RN: 1422766-14-0
M. Wt: 257.5 g/mol
InChI Key: ITTAJFWAPOUYHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-4-(trichloromethyl)benzoic acid (3FTCMBA) is a versatile compound that has been used in various scientific research applications. It is a white crystalline solid that is soluble in water, ethanol, and other organic solvents. It has a melting point of 105-107°C, and a boiling point of 300°C. It is a widely available reagent, with 97% purity, and can be used in a variety of laboratory experiments.

Scientific Research Applications

3-Fluoro-4-(trichloromethyl)benzoic acid, 97% has been used in various scientific research applications, including organic synthesis, analytical chemistry, and drug design. It has been used to synthesize various organic compounds, such as 3-fluoro-4-chlorobenzoic acid and 3-fluoro-4-bromobenzoic acid. It has also been used in the synthesis of various pharmaceuticals, such as aminocoumarin. Additionally, 3-Fluoro-4-(trichloromethyl)benzoic acid, 97% has been used as a starting material for the synthesis of various heterocyclic compounds, such as 3-fluoro-4-oxazolidinone.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(trichloromethyl)benzoic acid, 97% is not well understood. However, it is believed to act as a Lewis acid, which means that it can accept electrons from other molecules and form a Lewis adduct. It is also believed to act as a nucleophile, which means that it can donate electrons to other molecules and form a covalent bond.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Fluoro-4-(trichloromethyl)benzoic acid, 97% are not well understood. However, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, it has been shown to inhibit the enzyme cyclooxygenase-2, which is involved in the synthesis of prostaglandins.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Fluoro-4-(trichloromethyl)benzoic acid, 97% in laboratory experiments include its availability, low cost, and high purity. Additionally, it has a low toxicity and is relatively easy to handle. The limitations of using 3-Fluoro-4-(trichloromethyl)benzoic acid, 97% in laboratory experiments include its relatively low solubility in water and its tendency to form insoluble salts with certain acids.

Future Directions

The future directions of 3-Fluoro-4-(trichloromethyl)benzoic acid, 97% research include further exploration of its biochemical and physiological effects, its mechanism of action, and its potential applications in drug design. Additionally, further research could be conducted to explore the possibility of using 3-Fluoro-4-(trichloromethyl)benzoic acid, 97% as a starting material for the synthesis of other compounds. Additionally, further research could be conducted to explore the potential of 3-Fluoro-4-(trichloromethyl)benzoic acid, 97% as a catalyst in organic synthesis. Finally, further research could be conducted to explore the potential of 3-Fluoro-4-(trichloromethyl)benzoic acid, 97% in the development of new materials.

Synthesis Methods

3-Fluoro-4-(trichloromethyl)benzoic acid, 97% can be synthesized by two methods: the direct method and the indirect method. The direct method involves the reaction of trichloroacetic acid with 3-fluorobenzoic acid in the presence of a base, such as sodium hydroxide. The indirect method involves the reaction of trichloroacetic acid with 3-fluorobenzaldehyde in the presence of a base, such as potassium hydroxide.

properties

IUPAC Name

3-fluoro-4-(trichloromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl3FO2/c9-8(10,11)5-2-1-4(7(13)14)3-6(5)12/h1-3H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITTAJFWAPOUYHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)F)C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl3FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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